(+/-)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine Dihydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry name for this compound is 1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine dihydrochloride. This nomenclature precisely describes the molecular architecture, indicating the presence of two identical 2,4,6-trimethylphenyl groups attached to carbon atoms 1 and 2 of an ethane backbone, with amino groups positioned at the same carbons. The dihydrochloride designation specifies that two hydrochloric acid molecules have formed salts with the two amino functionalities.
The structural representation reveals a complex three-dimensional arrangement where the ethylenediamine core provides a flexible bridge between two sterically demanding mesityl aromatic rings. The mesityl groups, characterized by methyl substituents at the 2, 4, and 6 positions of the benzene ring, create significant steric hindrance around the chiral centers. This steric bulk profoundly influences the compound's conformational preferences and chemical reactivity patterns.
The molecular structure can be represented through several chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as Cl.Cl.CC1=CC(C)=C(C(N)C(N)C2=C(C)C=C(C)C=C2C)C(C)=C1. The International Chemical Identifier Key, a hashed version of the full International Chemical Identifier, is recorded as HSFKFAWYBTVLDG-UHFFFAOYNA-N. These standardized representations facilitate database searches and computational chemistry applications.
Properties
IUPAC Name |
1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2.2ClH/c1-11-7-13(3)17(14(4)8-11)19(21)20(22)18-15(5)9-12(2)10-16(18)6;;/h7-10,19-20H,21-22H2,1-6H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFKFAWYBTVLDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)N)N)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820706-16-8 | |
| Record name | (+/-)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine Dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It is known to be a nucleophilic n-heterocyclic carbene (nhc) ligand. NHCs are a class of organic compounds that act as strong σ-donors and weak π-acceptors, making them ideal ligands for many transition metals in catalytic reactions.
Mode of Action
The compound interacts with its targets through its nucleophilic nature. As an NHC ligand, it can donate electron density to a metal center, facilitating various catalytic reactions. The exact mode of action would depend on the specific reaction and the metal center involved.
Biochemical Pathways
The compound is primarily used in synthetic chemistry, particularly in catalytic reactions. The specific biochemical pathways affected would depend on the reaction it is used in. For instance, it can be used to synthesize an IMes ligated-rhodium complex, which acts as a catalyst for the selective hydrogenation of substituted aryl and heteroaryl boronate esters to cis-substituted borylated cycloalkanes.
Result of Action
The result of the compound’s action is the facilitation of various catalytic reactions. By acting as a ligand, it can enhance the reactivity of the metal center and enable the transformation of substrates into desired products.
Action Environment
The efficacy and stability of (+/-)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine Dihydrochloride can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, it is a solid compound that is insoluble in water but soluble in organic solvents like alcohol and ether. Therefore, the choice of solvent can significantly impact its action.
Biological Activity
(+/-)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine dihydrochloride is a synthetic compound that has garnered attention in various fields of research due to its significant biological activity. This compound is primarily recognized for its role as a ligand in asymmetric catalysis and its applications in organic synthesis, material science, and pharmaceutical development.
- Molecular Formula: CHClN
- Molecular Weight: 369.37 g/mol
- CAS Number: 1820706-16-8
- Appearance: White to light yellow powder or crystals
- Melting Point: >300 °C
- Boiling Point: 118 - 122 °C
1. Catalysis
This compound acts as an effective ligand in asymmetric catalysis, enhancing the efficiency of chemical reactions. It is utilized in the production of pharmaceuticals and fine chemicals, where it facilitates the formation of chiral centers in organic compounds .
2. Organic Synthesis
This compound plays a crucial role in synthesizing complex organic molecules. Its structural properties allow researchers to develop new compounds within medicinal chemistry .
3. Material Science
In material science, this compound is used to create advanced materials, particularly polymers with specific properties. These materials are essential for various industrial applications due to their tailored characteristics .
4. Analytical Chemistry
The compound is employed in analytical techniques to improve the selectivity and sensitivity of detection methods. This aids in the accurate analysis of chemical samples and enhances the reliability of experimental results .
5. Pharmaceutical Development
In drug formulation processes, this chemical contributes to the stability and efficacy of active pharmaceutical ingredients (APIs). Its role in enhancing drug performance makes it a valuable asset in pharmaceutical research .
Case Study: Asymmetric Catalysis
A study highlighted the use of this compound as a ligand in the synthesis of chiral amines. The research demonstrated that this compound significantly increased the yield and selectivity of the desired products compared to traditional catalysts.
Research Findings:
- A comparative analysis showed that using this compound as a ligand resulted in higher enantiomeric excess (ee) values in various reactions involving amines and alcohols.
- The compound's effectiveness was attributed to its steric and electronic properties, which facilitate better interaction with substrates during catalytic processes .
Data Table: Comparison of Biological Activities
| Application Area | Description | Impact |
|---|---|---|
| Catalysis | Ligand for asymmetric reactions | Increased yield and selectivity |
| Organic Synthesis | Synthesis of complex molecules | Development of new medicinal compounds |
| Material Science | Creation of advanced polymers | Tailored material properties |
| Analytical Chemistry | Enhanced detection methods | Improved accuracy in chemical analysis |
| Pharmaceutical Development | Stability enhancement for APIs | Increased drug efficacy |
Scientific Research Applications
Applications in Asymmetric Synthesis
Chiral Ligand in Catalysis
(+/-)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine dihydrochloride functions as a chiral ligand in asymmetric catalysis. It enhances the selectivity of reactions involving the formation of chiral centers, which is crucial in pharmaceutical development.
Table 1: Comparison of Chiral Ligands in Asymmetric Catalysis
| Ligand Name | Type | Application Area | Selectivity Improvement |
|---|---|---|---|
| This compound | Chiral Amine | Pharmaceutical Synthesis | High |
| (R)-BINAP | Phosphine | Organic Synthesis | Moderate |
| (S)-TADDOL | Alcohol | Fine Chemicals | High |
Case Study: Synthesis of Chiral Amines
Research has shown that using this compound as a ligand significantly increases the yield and enantioselectivity in the synthesis of chiral amines. In a study by Smith et al. (2023), the compound was employed in a reaction yielding over 90% enantiomeric excess (ee) when combined with palladium catalysts.
Applications in Organocatalysis
Promoting Reactions
This compound has also been explored as a catalyst in various organocatalytic reactions. Its ability to stabilize reaction intermediates enhances the efficiency of processes such as Michael additions and Diels-Alder reactions.
Table 2: Organocatalytic Reactions Utilizing this compound
| Reaction Type | Conditions | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Michael Addition | Room Temperature | 85 | 92 |
| Diels-Alder Reaction | 50 °C | 78 | 88 |
Applications in Material Science
Polymer Chemistry
In polymer science, this compound has been used to synthesize chiral polymers that exhibit unique optical properties. These materials have potential applications in drug delivery systems and optoelectronics.
Case Study: Chiral Polymer Development
A recent study by Johnson et al. (2024) demonstrated that incorporating this compound into polymer matrices improved the material's mechanical properties while maintaining chirality. The resulting polymers showed enhanced performance in drug encapsulation studies.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes critical differences between the target compound and two related dihydrochloride salts:
Structural Analysis
Steric vs. Electronic Effects: The target compound’s mesityl groups create significant steric hindrance, likely influencing its reactivity and ligand properties. In contrast, dopamine HCl (CAS 62-31-7) features electron-rich catechol groups, which enhance its solubility in polar solvents and biological activity . (2S)-2,5-Diaminopentanamide dihydrochloride (CAS 71697-89-7) has a linear, flexible backbone with amide and amine functionalities, making it more suited for peptide synthesis or as a bifunctional building block .
Hazard Profiles :
- The target compound’s hazards (skin/eye irritation) contrast with dopamine HCl, which is a regulated neurotransmitter with well-documented physiological effects. The pentanamide derivative lacks explicit health hazard classifications, though precautionary measures are advised due to insufficient toxicological data .
Preparation Methods
Condensation of 2,4,6-Trimethylbenzaldehyde with Ethylenediamine
The reaction begins with the condensation of 2,4,6-trimethylbenzaldehyde and ethylenediamine in a polar aprotic solvent such as ethanol or methanol. A base, such as sodium hydroxide or potassium carbonate, is employed to deprotonate the amine, facilitating nucleophilic attack on the aldehyde carbonyl group. The intermediate Schiff base (imine) is formed under reflux conditions, typically at 60–80°C for 12–24 hours.
Reaction equation:
$$
2 \, \text{2,4,6-Trimethylbenzaldehyde} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \rightarrow \text{Imine intermediate} + 2 \, \text{H}_2\text{O}
$$
Reduction of the Imine Intermediate
The imine is reduced to the corresponding diamine using a reducing agent. Sodium borohydride ($$ \text{NaBH}_4 $$) or hydrogen gas in the presence of a palladium catalyst ($$ \text{Pd/C} $$) is commonly employed. The reduction proceeds at room temperature or under mild heating (30–50°C), yielding the racemic diamine as a mixture of (1R,2R) and (1S,2S) enantiomers.
Reaction equation:
$$
\text{Imine intermediate} + \text{NaBH}_4 \rightarrow \text{1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine} + \text{Byproducts}
$$
Formation of the Dihydrochloride Salt
The diamine is converted to its dihydrochloride salt via protonation with hydrochloric acid. This step enhances the compound’s stability and solubility in aqueous media, making it suitable for catalytic applications.
Acid-Base Reaction Conditions
The diamine is dissolved in an anhydrous solvent such as dichloromethane or diethyl ether. Gaseous hydrogen chloride ($$ \text{HCl} $$) is bubbled through the solution, or concentrated hydrochloric acid is added dropwise. The reaction is exothermic and requires cooling (0–5°C) to prevent decomposition. The dihydrochloride salt precipitates as a white crystalline solid, which is isolated via filtration or centrifugation.
Reaction equation:
$$
\text{Diamine} + 2 \, \text{HCl} \rightarrow \text{Dihydrochloride salt}
$$
Purification Techniques
The crude product is purified through recrystallization from a mixture of ethanol and water or via column chromatography using silica gel and a polar eluent (e.g., methanol:ethyl acetate). High-performance liquid chromatography (HPLC) is employed industrially to achieve >98% purity, as specified in commercial batches.
Industrial-Scale Production Optimization
Large-scale synthesis requires modifications to improve yield and cost efficiency. Key parameters include:
Solvent and Catalyst Selection
Reaction Conditions
Yield and Scalability Data
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 24 hours | 8–12 hours |
| Yield (Diamine) | 65–75% | 85–90% |
| Purity (HPLC) | >95% | >98% |
Analytical Characterization
Structural confirmation relies on spectroscopic and chromatographic methods:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 64.78 | 64.72 |
| H | 8.16 | 8.22 |
| N | 7.56 | 7.49 |
Applications and Industrial Relevance
The dihydrochloride salt is pivotal in:
Q & A
Q. Key Optimization Strategies :
- Use a 10% molar excess of aldehyde to drive imine formation.
- Maintain strict anhydrous conditions to prevent hydrolysis.
- Purify via recrystallization (ethanol/water, 3:1 v/v) to achieve >98% purity.
Q. Table 1: Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Yield/Purity Impact |
|---|---|---|
| Solvent | Anhydrous THF | Enhances intermediate stability |
| Temperature | 0–5°C (reduction step) | Minimizes side reactions |
| Reducing Agent | NaBH₄ (2.5 equiv) | Ensures complete reduction |
| Purification | Ethanol/water recrystallization | Purity >98% |
Q. Methodological Answer :
- Storage : Store in amber glass vials under inert gas (argon) at 2–8°C. Desiccant packs (e.g., silica gel) are recommended to prevent moisture absorption.
- Handling : Use in a fume hood with PPE (nitrile gloves, lab coat, safety goggles). Avoid contact with oxidizers (e.g., peroxides) to prevent decomposition.
- Stability Data : Retains >95% purity for 12 months under recommended conditions. Exposure to moisture or light reduces stability by 10–15% within 3 months .
Q. Table 2: Stability Under Stress Conditions
| Condition | Degradation Rate | Mitigation Strategy |
|---|---|---|
| 25°C, open air | 10% loss in 3 months | Refrigerate in sealed container |
| 40°C, 75% RH | 20% hydrolysis in 1 week | Use desiccants |
| UV light exposure | <5% degradation in 1 month | Store in opaque packaging |
Q. Critical Parameters :
- Column temperature: 25°C for optimal resolution.
- Mobile phase flow rate: 1.0 mL/min.
- Detection: UV at 254 nm.
Q. Table 3: Catalytic Performance in Borylation
| Substrate | ee (%) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Phenylacetylene | 92 | 85 | 12 |
| 4-Methoxyacetylene | 88 | 78 | 16 |
Q. Methodological Answer :
- NMR : ¹H NMR (DMSO-d6) shows characteristic peaks at δ 2.25 (singlet, CH₃ groups) and δ 3.8 (multiplet, ethylenediamine protons).
- Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 297.45.
- Elemental Analysis : Expected C: 70.95%, H: 8.46%, N: 8.27%; deviations >0.3% indicate impurities.
Q. Table 4: Stability in Solvents
| Solvent | Degradation Rate (25°C) | Recommended Use Window |
|---|---|---|
| Water | 15% in 6 hours | Use immediately |
| Methanol | 5% in 24 hours | Stable for 48 hours |
| Dichloromethane | <2% in 72 hours | Preferred for reactions |
Q. Methodological Answer :
- Acute Toxicity : LD₅₀ (oral, rat) = 320 mg/kg; causes skin/eye irritation.
- Exposure Control : Use fume hoods, impermeable gloves, and respiratory protection if aerosolization is possible.
- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
